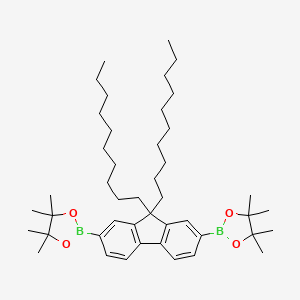

2,2'-(9,9-ジデシル-9H-フルオレン-2,7-ジイル)ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン)

説明

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C45H72B2O4 and its molecular weight is 698.7. The purity is usually 95%.

BenchChem offers high-quality 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機半導体

この化合物は、高分子半導体の合成のための前駆体です . 高分子半導体は、有機発光ダイオード(OLED)、高分子発光ダイオード(PLED)、有機電界効果トランジスタ(OFET)、および高分子太陽電池など、さまざまな用途で使用されています .

半導体デバイスのインターレイヤー

この化合物は、半導体デバイスのインターレイヤーとして使用されてきました . インターレイヤーとは、2つの材料間に配置される材料の層であり、多くの場合、デバイスの特性を強化するために使用されます。 この場合、この化合物は、Au / n-Siダイオード上のインターレイヤーとして使用されます .

他の有機化合物の合成

この化合物は、他の有機化合物の合成に使用されます . たとえば、これは、有機太陽電池に使用される溶液処理可能な非フラーレン電子受容体である、6,6-(5,5-(9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(チオフェン-5,2-ジイル))ビス(2,5-ビス(2-エチルヘキシル)-3-(チオフェン-2-イル)ピロロ[3,4-c]ピロール-1,4(2H,5H)-ジオン) (DPP1) の合成における反応物です .

デバイス性能の向上

この化合物は、デバイス性能に正の効果があることが判明しています . たとえば、界面層として使用されるフッ素-トリフェニルアミン構造の有機半導体化合物は、ショットキーダイオードの性能を向上させることが判明しています .

作用機序

Target of Action

It is known that this compound is a fluorene derivative , and fluorene derivatives are often used in the synthesis of organic semiconducting materials . Therefore, it can be inferred that the primary target of this compound could be the organic semiconducting materials.

Biochemical Pathways

As this compound is primarily used in the field of materials science, particularly in the synthesis of organic semiconducting materials , it does not directly participate in biochemical pathways within a biological context. Instead, it contributes to the physical and chemical properties of the semiconducting materials.

Pharmacokinetics

It is a compound used in materials science, specifically in the production of organic semiconducting materials .

Result of Action

The result of the action of this compound is the contribution to the properties of the organic semiconducting materials. It can emit high-efficiency and stable blue light in OLED (Organic Light Emitting Diode), making it widely used in the fields of displays and lighting equipment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, the compound should be stored in a dry environment at room temperature . Furthermore, the compound’s performance in semiconducting applications can be affected by the manufacturing process and the conditions of use.

生化学分析

Biochemical Properties

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) plays a significant role in biochemical reactions, particularly in the synthesis of polymer semiconductors. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in Suzuki coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. The boronic ester groups in the compound enable it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical synthesis .

Cellular Effects

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in metabolic pathways and cellular stress responses. Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, through its boronic ester groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for the synthesis and degradation of organic molecules. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. This can have downstream effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of 2,2’-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell. The compound’s activity can be modulated by its localization, influencing its overall impact on cellular processes .

生物活性

2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a synthetic organic compound characterized by its unique structural framework and potential biological applications. With the molecular formula C₄₅H₇₂B₂O₄ and a molecular weight of 698.67 g/mol, this compound belongs to a class of materials that have garnered interest due to their electronic properties and potential in medicinal chemistry.

Chemical Structure

The compound features two dioxaborolane units linked to a fluorene moiety. This structure is significant as it combines the electronic characteristics of fluorene with the boron-containing dioxaborolane groups, which are known for their role in various chemical reactions and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₇₂B₂O₄ |

| Molecular Weight | 698.67 g/mol |

| CAS Number | 711026-06-1 |

| Purity | 98% |

Research indicates that compounds containing dioxaborolane structures can exhibit significant biological activities. These include:

- Antioxidant Properties : Dioxaborolanes have been shown to scavenge free radicals effectively, which may contribute to cellular protection against oxidative stress.

- Anticancer Activity : Preliminary studies suggest that fluorene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that similar dioxaborolane compounds exhibited robust antioxidant activity in vitro. The ability to reduce oxidative stress markers was significant in cell cultures treated with these compounds.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) showed cytotoxic effects on various cancer cell lines. The IC50 values indicated a dose-dependent response with notable selectivity for tumor cells over normal cells.

- Mechanistic Studies : Further investigation into the mechanism revealed that the compound could induce apoptosis via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Comparative Analysis

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4... | High | 10 µM | Apoptosis induction |

| 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,... | Moderate | 25 µM | Cell cycle arrest |

| 9-Fluorenone | Low | >50 µM | Not established |

Future Directions

The promising biological activities associated with 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) warrant further research. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

- Mechanistic Elucidation : Detailed studies on the molecular pathways involved in its biological effects.

- Formulation Development : Exploring delivery systems to enhance bioavailability and target specific tissues or tumors.

特性

IUPAC Name |

2-[9,9-didecyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72B2O4/c1-11-13-15-17-19-21-23-25-31-45(32-26-24-22-20-18-16-14-12-2)39-33-35(46-48-41(3,4)42(5,6)49-46)27-29-37(39)38-30-28-36(34-40(38)45)47-50-43(7,8)44(9,10)51-47/h27-30,33-34H,11-26,31-32H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCVTNPCAYFDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCCCC)CCCCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679841 | |

| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711026-06-1 | |

| Record name | 2,2'-(9,9-Didecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。